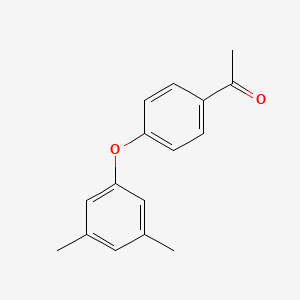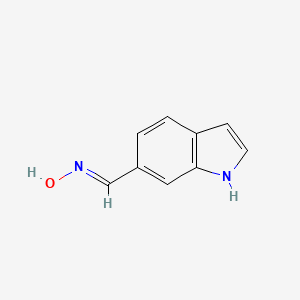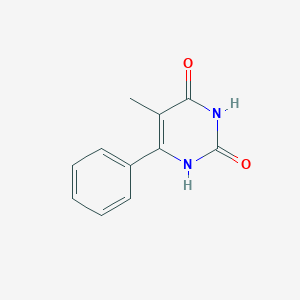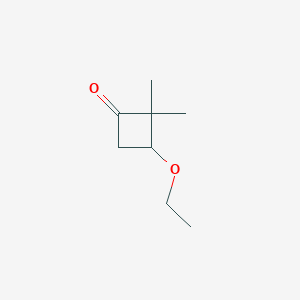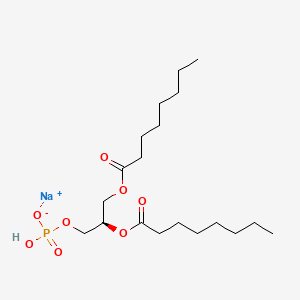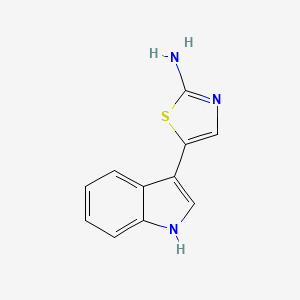
5-(1H-indol-3-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both an indole and a thiazole ring in its structure. The indole ring is a common motif in many natural products and pharmaceuticals, known for its biological activity. The thiazole ring, on the other hand, is also found in various bioactive molecules. The combination of these two rings in a single molecule makes this compound an interesting compound for research in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the indole moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents would also be optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-indol-3-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the indole ring.
Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution on the indole ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
5-(1H-indol-3-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine depends on its specific biological target. In general, the compound may interact with enzymes or receptors in the body, leading to changes in cellular processes. The indole ring is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The thiazole ring can also interact with biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
Thiazole-4-carboxylic acid: A thiazole derivative used in the synthesis of various pharmaceuticals.
Indole-2-carboxylic acid: An indole derivative with applications in medicinal chemistry.
Uniqueness
5-(1H-indol-3-yl)-1,3-thiazol-2-amine is unique due to the combination of the indole and thiazole rings in a single molecule. This dual functionality can lead to a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these rings.
Propiedades
IUPAC Name |
5-(1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-11-14-6-10(15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABUUAHFCFGIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
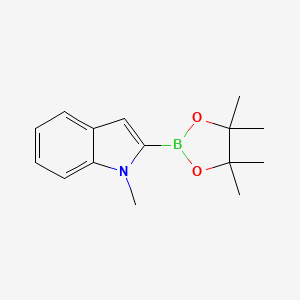

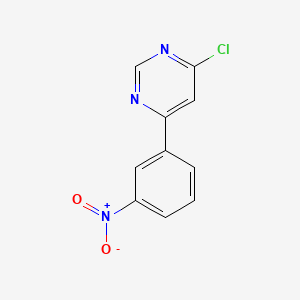
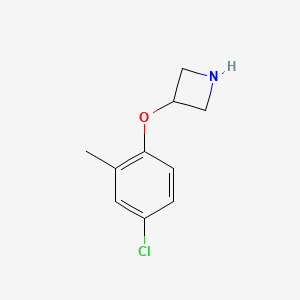

![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)


![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
